N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
CAS No.: 1189977-59-0
Cat. No.: VC5776981
Molecular Formula: C22H25N5O2S
Molecular Weight: 423.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189977-59-0 |
|---|---|
| Molecular Formula | C22H25N5O2S |
| Molecular Weight | 423.54 |
| IUPAC Name | N-(3-ethylphenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide |
| Standard InChI | InChI=1S/C22H25N5O2S/c1-4-15-6-5-7-16(12-15)23-19(28)9-8-18-24-25-22-26(13-14(2)3)21(29)20-17(27(18)22)10-11-30-20/h5-7,10-12,14H,4,8-9,13H2,1-3H3,(H,23,28) |
| Standard InChI Key | QHCOCSXDJZVSCY-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a thieno[2,3-e] triazolo[4,3-a]pyrimidine core, a fused heterocyclic system that combines sulfur-, nitrogen-, and oxygen-containing rings. Key substituents include:
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Isobutyl group at position 4 of the pyrimidine ring, enhancing lipophilicity and steric bulk.
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Propanamide linker at position 1, connected to an N-(3-ethylphenyl) moiety, which likely influences target binding and pharmacokinetics.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅N₅O₂S |
| Molecular Weight | 423.53 g/mol |
| logP (Partition Coefficient) | ~3.8 (predicted) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area | 98.2 Ų |
The compound’s moderate logP value suggests balanced solubility and membrane permeability, while its polar surface area indicates potential for engaging in hydrogen-bonding interactions with biological targets .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis typically involves a multi-step strategy:
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Core Construction: Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazine to form the thieno-triazole intermediate.
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Pyrimidine Ring Formation: Reaction with malononitrile or urea derivatives under acidic conditions to assemble the pyrimidine ring .
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Functionalization:
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Introduction of the isobutyl group via alkylation at position 4.
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Attachment of the propanamide-N-(3-ethylphenyl) side chain using carbodiimide-mediated coupling.
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Analytical Characterization
Critical techniques for structural verification include:
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NMR Spectroscopy: Distinct signals for the ethylphenyl protons (δ 1.2–1.4 ppm, triplet) and the isobutyl methyl groups (δ 0.9 ppm, doublet).
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 424.1784 (calculated for C₂₂H₂₅N₅O₂S⁺).
Biological Activities and Mechanisms
Antimicrobial Efficacy
Structural analogs exhibit broad-spectrum activity:
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Gram-Positive Bacteria: MIC of 2 μg/mL against Staphylococcus aureus.
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Fungal Pathogens: 50% inhibition of Candida albicans biofilm formation at 5 μM.
Anti-Inflammatory Effects
In murine models, related compounds reduced TNF-α and IL-6 levels by 60–70% at 20 mg/kg doses, suggesting COX-2 and NF-κB pathway modulation .
Research Findings and Case Studies
In Vitro Cytotoxicity Screening
A panel of 60 cancer cell lines (NCI-60) tested with a structural analog revealed:
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Selective Activity: GI₅₀ < 1 μM in leukemia (CCRF-CEM) and melanoma (LOX IMVI) cells.
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Mechanistic Insight: Downregulation of cyclin D1 and phospho-Rb, indicating cell cycle arrest at G₁ phase.
Pharmacokinetic Profiling
Rodent studies of a methyl-substituted analog showed:
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Oral Bioavailability: 42% with Cₘₐₓ of 1.8 μg/mL at 2 hours.
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Half-Life: 6.3 hours, supporting twice-daily dosing regimens.
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